molecular formula C5H9NO B156465 Butyl cyanate CAS No. 1768-24-7

Butyl cyanate

Cat. No.: B156465
CAS No.: 1768-24-7
M. Wt: 99.13 g/mol
InChI Key: BUYFTHAFJHAUCZ-UHFFFAOYSA-N
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Description

Butyl cyanate, also known as butyl isocyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various industrial applications, including the production of pharmaceuticals, pesticides, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl cyanate can be synthesized through several methods. One common method involves the reaction of butylamine with phosgene. The reaction is typically carried out in the presence of a solvent such as toluene, and the temperature is maintained between 0°C and 50°C to control the reaction rate. The overall reaction can be represented as follows:

C4H9NH2 + COCl2 → C4H9NCO + 2HCl\text{C4H9NH2 + COCl2 → C4H9NCO + 2HCl} C4H9NH2 + COCl2 → C4H9NCO + 2HCl

Another method involves the reaction of butyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of around 60°C to 80°C:

C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O\text{C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O} C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O

Industrial Production Methods

Industrial production of butylcyanate often employs the phosgene method due to its efficiency and high yield. The process involves the continuous feeding of butylamine and phosgene into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to obtain high-purity butylcyanate.

Chemical Reactions Analysis

Types of Reactions

Butyl cyanate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butyl isocyanate oxide.

    Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and alcohols are used in substitution reactions.

Major Products Formed

    Oxidation: Butyl isocyanate oxide

    Reduction: Butylamine

    Substitution: Ureas and carbamates

Scientific Research Applications

Butyl cyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to produce various compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of pesticides, dyes, and polymers.

Mechanism of Action

The mechanism of action of butylcyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in butylcyanate is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Butyl cyanate is similar to other isocyanates such as methyl isocyanate and ethyl isocyanate. it is unique in its reactivity and the types of products it forms. For example:

    Methyl isocyanate: Used in the production of pesticides and polyurethane foams.

    Ethyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

This compound is distinct in its ability to form specific ureas and carbamates that are not easily synthesized using other isocyanates. This makes it a valuable reagent in organic synthesis and industrial applications.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique reactivity and ability to form a wide range of products make it an important chemical in various scientific and industrial fields.

Properties

CAS No.

1768-24-7

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

butyl cyanate

InChI

InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3

InChI Key

BUYFTHAFJHAUCZ-UHFFFAOYSA-N

SMILES

CCCCOC#N

Canonical SMILES

CCCCOC#N

1768-24-7

Origin of Product

United States

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